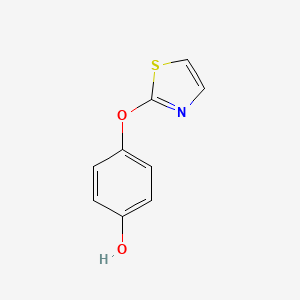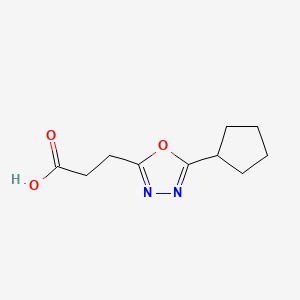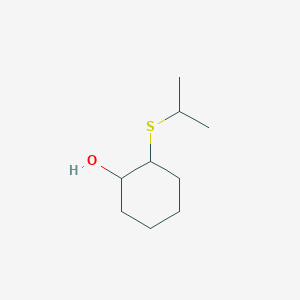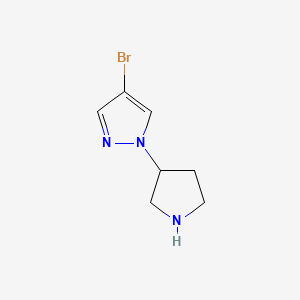
4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole
Overview
Description
4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole is a chemical compound with the following properties:
- IUPAC Name : 4-bromo-1-(3-pyrrolidinyl)-1H-pyrazole
- Molecular Formula : C<sub>7</sub>H<sub>10</sub>BrN<sub>3</sub>
- Molecular Weight : 216.08 g/mol
- InChI Code : 1S/C7H10BrN3/c8-6-3-10-11(5-6)7-1-2-9-4-7/h3,5,7,9H,1-2,4H2
- Purity : 95%
- Country of Origin : United States
Synthesis Analysis
The synthetic route for 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole involves specific reactions and reagents. Unfortunately, I do not have access to detailed synthetic procedures for this compound. However, further research in scientific literature may provide insights into its synthesis.
Molecular Structure Analysis
The molecular structure of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole consists of a pyrazole ring with a bromine substituent and a pyrrolidine ring attached. The bromine atom is positioned at the 4-position of the pyrazole ring.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including substitution, cyclization, and functional group transformations. Specific reactions would depend on the reaction conditions and other reactants involved.
Physical And Chemical Properties Analysis
- Melting Point : Not specified
- Solubility : Soluble in certain organic solvents
- Appearance : Likely a solid or crystalline material
Scientific Research Applications
Synthesis and Characterization
- 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole derivatives are synthesized and characterized for various applications. One study involved the synthesis and separation of a chelate intermediate, 4-bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine, for use in time-resolved fluorescence immunoassays (Pang Li-hua, 2009).
Photochemical Properties
- Research on 2-(1H-pyrazol-5-yl)pyridines, including derivatives like 2-(3-bromo-1H-pyrazol-5-yl)pyridine, shows they exhibit exciting photochemical properties such as excited-state intramolecular proton transfer (ESIPT) (Vetokhina et al., 2012).
Complex Formation and Biological Studies
- 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole derivatives are used to form metal complexes, such as ruthenium(III) complexes. These complexes have been studied for their reaction kinetics and biological activity, showing minimal cytotoxicity against certain cell lines (Omondi et al., 2018).
Synthesis of Polyheterocyclic Compounds
- 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole is utilized as a precursor in synthesizing new polyheterocyclic compounds with potential antibacterial properties (Abdel‐Latif et al., 2019).
Synthesis of Novel Bioactive Compounds
- Derivatives of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole have been synthesized and evaluated for their antibacterial and antifungal activities. Some compounds exhibit significant activity against various bacterial and fungal strains (Pundeer et al., 2013).
Coordination Chemistry
- Derivatives of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole are used in coordination chemistry, notably in synthesizing lanthanide complexes for biological sensing and iron complexes showing unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Safety And Hazards
As with any chemical compound, safety precautions should be followed during handling. Consult Material Safety Data Sheets (MSDS) for specific safety information.
Future Directions
Research on 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole could explore its potential applications in pharmaceuticals, materials science, or other fields. Investigating its biological activity, stability, and reactivity would be valuable.
Please note that this analysis is based on available information, and further studies are necessary to fully understand the compound’s properties and applications.
properties
IUPAC Name |
4-bromo-1-pyrrolidin-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c8-6-3-10-11(5-6)7-1-2-9-4-7/h3,5,7,9H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBLSBDLHRGAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



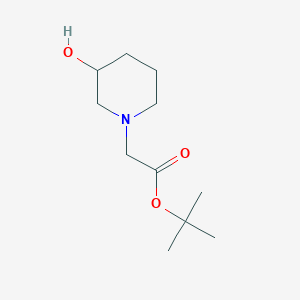
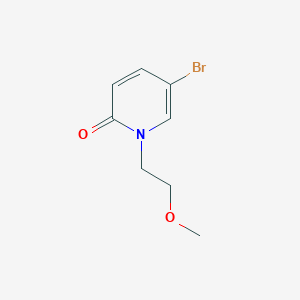
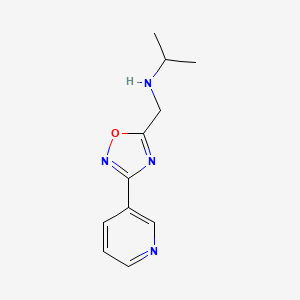
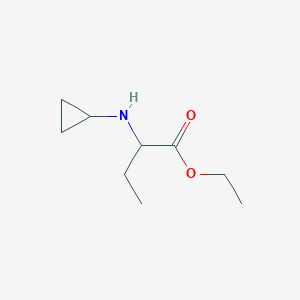
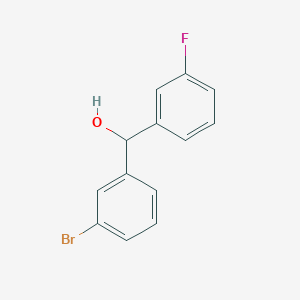
amine](/img/structure/B1443381.png)
![[4-(2,2-Difluoroethoxy)benzyl]isopropylamine](/img/structure/B1443383.png)
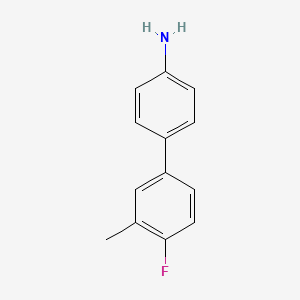
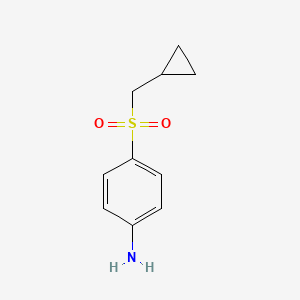

![(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine](/img/structure/B1443392.png)
